(5-Bromo-furan-2-il)(4-(6-(furan-2-il)piridazin-3-il)piperazin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

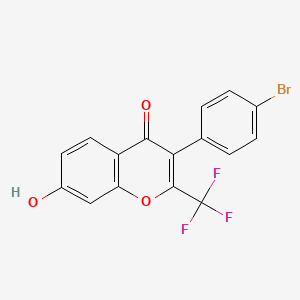

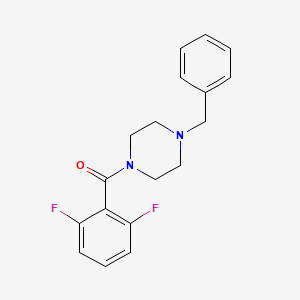

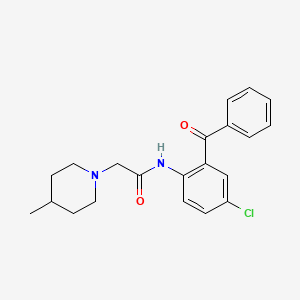

(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15BrN4O3 and its molecular weight is 403.236. The purity is usually 95%.

BenchChem offers high-quality (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados de furano han ganado prominencia en la química medicinal debido a su notable eficacia terapéutica. En el contexto de la resistencia microbiana, estos compuestos ofrecen potencial como agentes antibacterianos innovadores. Los investigadores han explorado la síntesis de derivados de furano para combatir las cepas bacterianas resistentes a los fármacos. Notablemente, los compuestos que contienen furano exhiben actividad contra bacterias gram-positivas y gram-negativas .

Mecanismo De Acción

Furan derivatives

The compound contains furan rings. Furan derivatives are known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Piperazine derivatives

The compound also contains a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, and antipsychotic effects .

Pyridazine derivatives

The compound has a pyridazine ring as well. Pyridazine derivatives have been studied for their potential as antimicrobial and anti-inflammatory agents .

Análisis Bioquímico

Biochemical Properties

(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding interactions and enzyme inhibition or activation. For instance, it has been observed to interact with serine/threonine-protein kinases, which are involved in neuronal proliferation, differentiation, migration, and programmed cell death .

Cellular Effects

The effects of (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown cytotoxicity in HepG2 cells and THP-1 cells, indicating its potential as an antiproliferative agent .

Molecular Mechanism

At the molecular level, (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been noted to interact with serine/threonine-protein kinases, which play a crucial role in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere conditions at temperatures between 2-8°C .

Dosage Effects in Animal Models

The effects of (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects .

Metabolic Pathways

(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolic pathways are crucial for understanding its overall biochemical impact .

Propiedades

IUPAC Name |

(5-bromofuran-2-yl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O3/c18-15-5-4-14(25-15)17(23)22-9-7-21(8-10-22)16-6-3-12(19-20-16)13-2-1-11-24-13/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWIHLGXTNSTPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B2579235.png)

![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide](/img/structure/B2579239.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2579241.png)

![N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide](/img/structure/B2579243.png)

![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2579247.png)